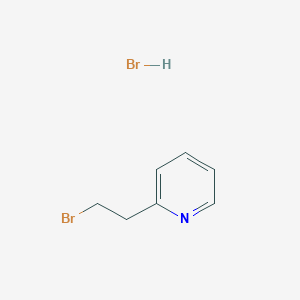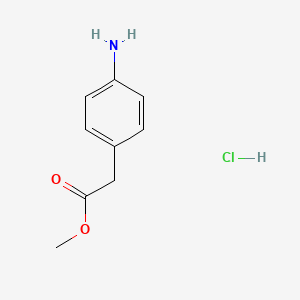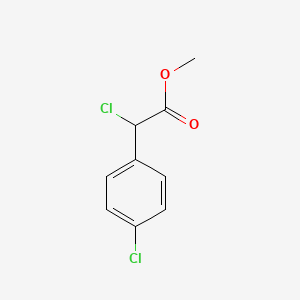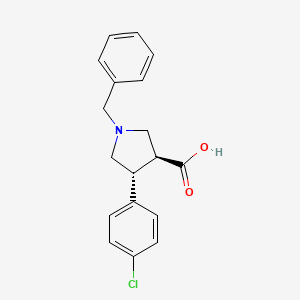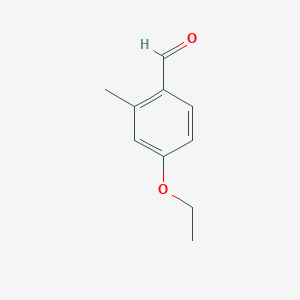
4-Ethoxy-2-methylbenzaldehyde
Descripción general
Descripción
4-Ethoxy-2-methylbenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by the presence of an ethoxy group attached to the fourth carbon of the benzene ring and a methyl group attached to the second carbon, with an aldehyde functional group at the first carbon. This compound is structurally related to other methoxybenzaldehydes and ethoxybenzaldehydes, which have been studied for their various physical and chemical properties, as well as their potential applications in synthesis and materials science .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 4-Ethoxy-2-methylbenzaldehyde, they do offer insights into the synthesis of related compounds. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde involves an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, with an overall yield of 82.26% under optimized conditions . Similarly, the synthesis of a complex involving 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde has been reported, which may offer parallels to the synthesis of 4-Ethoxy-2-methylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a compound synthesized from 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde was confirmed to be a dimer, crystallizing in the triclinic crystal class . Additionally, the crystal structures of methoxybenzaldehyde oxime derivatives have been analyzed, revealing different conformations and hydrogen-bonding patterns .
Chemical Reactions Analysis
The reactivity of benzaldehydes with various substituents has been explored in several studies. For instance, 4-cyanobenzaldehyde reacts with methyl azidoacetate in the presence of sodium methoxide to produce azidocinnamates, which can undergo thermolysis to yield indoles . This indicates that the substitution pattern on the benzaldehyde ring can significantly influence the course of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehydes with methoxy and ethoxy substituents have been investigated. For example, a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde exhibited a transmittance efficiency of 70% with a cut-off wavelength of 412 nm, and its band gap and refractive index were studied . In another study, the vibrational dynamics of 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde were assessed using INS spectroscopy and periodic DFT calculations, providing insights into the vibrational modes and potential energy barriers for methyl group rotation .
Aplicaciones Científicas De Investigación
-
Vibrational Dynamics Study
- Field : Physical Chemistry
- Application Summary : The dynamics of 4-Ethoxy-2-methylbenzaldehyde in the solid state are assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations .
- Methods : A tentative crystal structure, based on its similarity with 4-methoxybenzaldehyde, is considered and evaluated. The excellent agreement between calculated and experimental spectra allows a confident assignment of the vibrational modes .
- Results : Several spectral features in the INS spectra are unambiguously assigned and torsional potential barriers for the methyl groups are derived from experimental frequencies .
-
Antifungal Activity
- Field : Microbiology
- Application Summary : Redox-active benzaldehydes, which could potentially include 4-Ethoxy-2-methylbenzaldehyde, have been studied for their antifungal activity .
- Methods : The disruption of cellular antioxidation systems is achieved with redox-active compounds .
- Results : The study suggests that redox-active benzaldehydes could be an effective method for control of fungal pathogens .
Safety And Hazards
Propiedades
IUPAC Name |
4-ethoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXARHGMQFGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527994 | |
| Record name | 4-Ethoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methylbenzaldehyde | |
CAS RN |
89763-51-9 | |
| Record name | 4-Ethoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

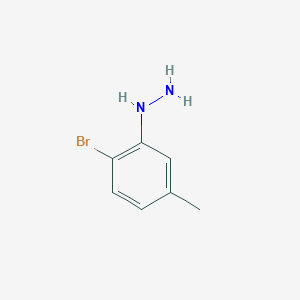
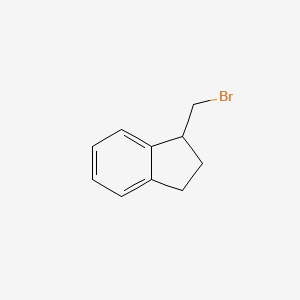

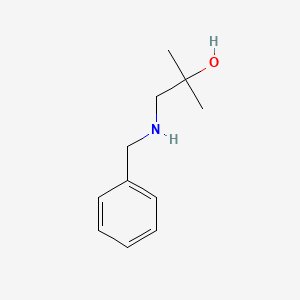


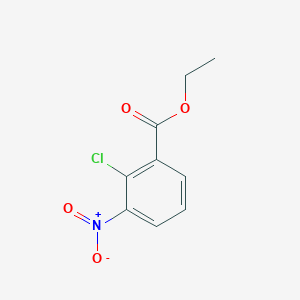

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
